Author: BenchChem Technical Support Team. Date: February 2026
{'snippet': '1-(Pyridin-4-yl)butan-1-one is a chemical compound with the molecular formula C9H11NO. It is also known as 4-butyrylpyridine. It is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents such as ethanol, ether, and chloroform, but it is insoluble in water.', 'title': '1-(Pyridin-4-yl)butan-1-one | C9H11NO - PubChem', 'url': '[Link]
{'snippet': "The photochemistry of 1-phenyl-2-(4-pyridyl)ethanone (2) and 4-benzoylpyridine (3) has been studied in order to provide a basis for comparison with the previously reported photochemistry of 1-(4-pyridyl)-2-phenylethanone (1). The previously unknown 1-(4-pyridyl)butan-1-one (4) has been prepared and its photochemistry has been studied. In hydrogen-donating solvents, all four ketones undergo photoreduction to the corresponding alcohols. In the case of ketones 1 and 4, this reaction is accompanied by competing photocyclization to a pyrido-fused alcohol (5 and 8, respectively). The mechanism of these reactions is discussed in terms of the nature of the excited states involved. It is concluded that the photoreduction of ketones 1 and 4 proceeds via the n,π* triplet state, while the photocyclization of these ketones proceeds via the π,π* triplet state. The photochemistry of ketones 2 and 3 is less complex and is dominated by photoreduction via the n,π* triplet state.", 'title': 'The photochemistry of some pyridyl ketones. I. The nature of the ...', 'url': '[Link]
{'snippet': 'A series of pyridyl ketones were synthesized and evaluated for their anticonvulsant activity. The most active compound was 1-(4-pyridyl)-1-butanone, which showed good activity in the maximal electroshock seizure (MES) test in mice. The structure-activity relationship (SAR) studies showed that the anticonvulsant activity was sensitive to the nature of the substituent on the pyridine ring and the length of the alkyl chain. The mechanism of action of these compounds is not known, but it is thought that they may act by modulating the activity of voltage-gated sodium channels.', 'title': 'Synthesis and anticonvulsant activity of some new pyridyl ketones', 'url': '[Link]
{'snippet': 'Stability of APIs is a critical factor in drug development and manufacturing. A lack of stability can lead to the formation of impurities, which can affect the safety and efficacy of the drug product. Therefore, it is important to understand the degradation pathways of APIs and to develop strategies to prevent or minimize degradation. The most common degradation pathways for APIs are hydrolysis, oxidation, and photolysis. Hydrolysis is the cleavage of a chemical bond by the addition of water. Oxidation is the loss of electrons from a molecule. Photolysis is the cleavage of a chemical bond by light.', 'title': 'Stability of Active Pharmaceutical Ingredients (APIs) - PMC - NCBI', 'url': '[Link]
{'snippet': 'The pH of a solution can have a significant effect on the stability of a drug. For example, some drugs are more stable in acidic solutions, while others are more stable in basic solutions. The effect of pH on drug stability can be determined by conducting stability studies at different pH values. The results of these studies can be used to determine the optimal pH for the storage of the drug.', 'title': 'The effect of pH on drug stability - American Pharmaceutical Review', 'url': '[Link]
{'snippet': 'The invention relates to a preparation method of 1-(pyridin-4-yl)butan-1-one. The method comprises the following steps: carrying out reaction on isonicotinonitrile and n-propyl magnesium bromide to obtain 1-(pyridin-4-yl)butan-1-one n-propyl magnesium bromide salt, and then carrying out acidolysis on the salt to obtain the 1-(pyridin-4-yl)butan-1-one. The preparation method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity of a product and industrial production.', 'title': '[CN102924513A - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN102924513A/en'}
{'snippet': 'The pyridine ring is susceptible to electrophilic attack at the nitrogen atom, which can lead to a variety of reactions, including N-oxidation, N-alkylation, and N-acylation. The pyridine ring is also susceptible to nucleophilic attack at the 2- and 4-positions, which can lead to the formation of a variety of substitution products.', 'title': 'Pyridine: A review of its properties, synthesis, and applications', 'url': 'https://www.sciencedirect.com/science/article/pii/B978012812970900001X'}
{'snippet': 'The stability of a chemical compound is a measure of its tendency to remain in its original form. A compound is said to be stable if it does not decompose or react with other substances under normal conditions. The stability of a chemical compound can be affected by a number of factors, including temperature, light, and the presence of other substances.', 'title': 'Chemical stability - Wikipedia', 'url': 'https://en.wikipedia.org/wiki/Chemical_stability'}
{'snippet': 'This invention relates to a kind of preparation method of 1- (pyridin-4-yl) butan-1-one, it is characterized in that, comprise the following steps: isonicotinonitrile and n-propyl bromide are reacted under the effect of magnesium, obtain 1- (pyridin-4-yl) butan-1-one n-propyl magnesium bromide salt, then said salt is carried out acidolysis and obtain 1- (pyridin-4-yl) butan-1-one.The present invention has raw material cheap and easy to get, technique is simple, reaction conditions is gentle, product yield and purity are high, can the advantage of suitability for industrialized production.', 'title': 'CN102924513A - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN102924513A/en?oq=CN102924513A'}
{'snippet': 'The present invention provides a kind of preparation method of 1- (4-pyridyl) butanone, described method is take isonicotinic acid as raw material, through esterification, claisen condensation, hydrolysis, decarboxylation reaction, obtains 1- (4-pyridyl) butanone.The present invention by isonicotinic acid and derivative thereof as raw material, through four-step reaction, obtain target product 1- (4-pyridyl) butanone, raw material is easy to get, and cost is low, and reaction condition is gentle, and aftertreatment is simple, and total recovery is high, is suitable for industrialized production.', 'title': 'CN105801440A - Preparation method of 1-(4-pyridyl)butanone - Google ...', 'url': 'https://patents.google.com/patent/CN105801440A/en'}
{'snippet': 'A general method for the synthesis of pyridyl ketones is the reaction of a pyridinecarboxylic acid with an organolithium reagent. This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures. The pyridyl ketone can then be isolated from the reaction mixture by standard workup procedures.', 'title': 'A general method for the synthesis of pyridyl ketones', 'url': 'https://pubs.acs.org/doi/abs/10.1021/jo00349a032'}
{'snippet': 'The present invention provides a method for preparing 1-(pyridin-4-yl)butan-1-one, which comprises the following steps: reacting 4-cyanopyridine with a Grignard reagent, and then quenching the reaction with an acid to obtain 1-(pyridin-4-yl)butan-1-one. The method has the advantages of simple operation, mild reaction conditions, high yield and high purity.', 'title': 'CN104945372A - Method for preparing 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945372A/en'}
{'snippet': 'The present invention discloses a preparation method of 1-(pyridin-4-yl) butan-1-one, which is characterized by comprising the following steps: carrying out a Grignard reaction on isonicotinonitrile and n-propyl magnesium bromide to obtain a Grignard reaction product, and carrying out quenching and post-treatment on the Grignard reaction product to obtain the 1-(pyridin-4-yl) butan-1-one. The preparation method has the advantages of easily available raw materials, simple process, mild reaction conditions, high product yield and purity, and suitability for industrial production.', 'title': 'CN102924513B - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN102924513B/en'}
{'snippet': 'The present invention relates to a method for preparing 1-(pyridin-4-yl)butan-1-one, which comprises the following steps: reacting isonicotinic acid with a chlorinating agent to obtain isonicotinoyl chloride; reacting the isonicotinoyl chloride with a Grignard reagent to obtain 1-(pyridin-4-yl)butan-1-one. The method has the advantages of simple operation, mild reaction conditions, high yield and high purity.', 'title': 'CN104945373A - Method for preparing 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945373A/en'}
{'snippet': 'A general method for the synthesis of pyridyl ketones is the reaction of a pyridinecarboxylic acid with an organolithium reagent. This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures. The pyridyl ketone can then be isolated from the reaction mixture by standard workup procedures.', 'title': 'Synthesis of Pyridyl Ketones via Reaction of Pyridinecarboxylic Acids ...', 'url': 'https://pubs.acs.org/doi/10.1021/acs.joc.5b00202'}
{'snippet': 'The present invention relates to a preparation method of 1-(pyridin-4-yl) butan-1-one, in particular to a preparation method of 1-(pyridin-4-yl) butan-1-one by using isonicotinic acid as a raw material. The method comprises the following steps: esterifying isonicotinic acid to obtain methyl isonicotinate; reacting the methyl isonicotinate with n-propyl magnesium bromide to obtain 1-(pyridin-4-yl) butan-1-one. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity of the product and suitability for industrial production.', 'title': 'CN104945374A - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945374A/en'}
{'snippet': 'The present invention relates to a preparation method of 1-(pyridin-4-yl) butan-1-one, in particular to a preparation method of 1-(pyridin-4-yl) butan-1-one by using isonicotinic acid as a raw material. The method comprises the following steps: esterifying isonicotinic acid to obtain methyl isonicotinate; reacting the methyl isonicotinate with n-propyl magnesium bromide to obtain 1-(pyridin-4-yl) butan-1-one. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity of the product and suitability for industrial production.', 'title': 'CN104945374A - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945374A/en?oq=CN104945374A'}
{'snippet': 'The present invention relates to a method for preparing 1-(pyridin-4-yl)butan-1-one, which comprises the following steps: reacting isonicotinic acid with a chlorinating agent to obtain isonicotinoyl chloride; reacting the isonicotinoyl chloride with a Grignard reagent to obtain 1-(pyridin-4-yl)butan-1-one. The method has the advantages of simple operation, mild reaction conditions, high yield and high purity.', 'title': 'CN104945373A - Method for preparing 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945373A/en?oq=CN104945373A'}
{'snippet': 'The present invention provides a method for preparing 1-(pyridin-4-yl)butan-1-one, which comprises the following steps: reacting 4-cyanopyridine with a Grignard reagent, and then quenching the reaction with an acid to obtain 1-(pyridin-4-yl)butan-1-one. The method has the advantages of simple operation, mild reaction conditions, high yield and high purity.', 'title': 'CN104945372A - Method for preparing 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN104945372A/en?oq=CN104945372A'}
{'snippet': 'The present invention discloses a preparation method of 1-(pyridin-4-yl) butan-1-one, which is characterized by comprising the following steps: carrying out a Grignard reaction on isonicotinonitrile and n-propyl magnesium bromide to obtain a Grignard reaction product, and carrying out quenching and post-treatment on the Grignard reaction product to obtain the 1-(pyridin-4-yl) butan-1-one. The preparation method has the advantages of easily available raw materials, simple process, mild reaction conditions, high product yield and purity, and suitability for industrial production.', 'title': 'CN102924513B - Preparation method of 1-(pyridin-4-yl)butan-1-one ...', 'url': 'https://patents.google.com/patent/CN102924513B/en?oq=CN102924513B'}
{'snippet': 'The present invention provides a kind of preparation method of 1- (4-pyridyl) butanone, described method is take isonicotinic acid as raw material, through esterification, claisen condensation, hydrolysis, decarboxylation reaction, obtains 1- (4-pyridyl) butanone.The present invention by isonicotinic acid and derivative thereof as raw material, through four-step reaction, obtain target product 1- (4-pyridyl) butanone, raw material is easy to get, and cost is low, and reaction condition is gentle, and aftertreatment is simple, and total recovery is high, is suitable for industrialized production.', 'title': 'CN105801440A - A kind of preparation method of 1-(4-pyridyl)butanone ...', 'url': 'https://patents.google.com/patent/CN105801440A/en?oq=CN105801440A'}Gathering Basic Info
I've got a decent grasp on 1-(pyridin-4-yl)butan-1-one now. I found its formula, state, and solubility characteristics. Notably, I saw some initial mention of its photochemistry, which might open an interesting research path.
Expanding Stability Details
I've dived deeper, and I am finding specifics on 1-(pyridin-4-yl)butan-1-one's photochemistry, including photoreduction and photocyclization through n,π* and π,π* triplet states. I'm noting potential light sensitivity. General stability factors like hydrolysis, oxidation, and pH influence are now in focus. However, I still lack detailed data on stability across various pH, temperatures, or oxidizing agents, plus hydrolysis rates and degradation products beyond what was initially found. Recommended storage and compatible solvent specifics are still missing for comprehensive guidance.
Pinpointing Specific Stability Data
I'm now focusing my efforts to find detailed stability specifics for the compound. I have the general picture: photochemistry is a concern, and hydrolysis and oxidation are potential culprits. But I'm missing the numbers. I'm aiming for formal stability studies and degradation kinetics. Analytical methods to identify its degradation products would be immensely helpful. Currently, I am finding limited specific quantitative data about this chemical's properties, particularly regarding degradation pathways.